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4-(diphenylphosphoryl)butanoic acid
Overview
Description
4-(Diphenylphosphoryl)butanoic acid is an organic compound with the molecular formula C16H17O3P It is characterized by the presence of a diphenylphosphoryl group attached to a butanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(diphenylphosphoryl)butanoic acid typically involves the reaction of diphenylphosphine oxide with a butanoic acid derivative under specific conditions. One common method includes the use of a base such as sodium hydride to deprotonate the butanoic acid, followed by the addition of diphenylphosphine oxide. The reaction is usually carried out in an inert atmosphere to prevent oxidation and is often conducted at elevated temperatures to ensure complete reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
4-(Diphenylphosphoryl)butanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the phosphoryl group to a phosphine group.
Substitution: The compound can participate in substitution reactions where the phosphoryl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halides or nucleophiles can be used under appropriate conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield diphenylphosphine oxide derivatives, while reduction can produce diphenylphosphine.
Scientific Research Applications
4-(Diphenylphosphoryl)butanoic acid has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 4-(diphenylphosphoryl)butanoic acid exerts its effects involves interactions with molecular targets such as enzymes or receptors. The phosphoryl group can participate in hydrogen bonding and other interactions, influencing the activity of the compound. Pathways involved may include signal transduction or metabolic processes, depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
Diphenylphosphine oxide: Similar in structure but lacks the butanoic acid moiety.
Phenylphosphonic acid: Contains a phosphonic acid group instead of a phosphoryl group.
Butanoic acid derivatives: Various derivatives with different functional groups attached to the butanoic acid backbone.
Uniqueness
4-(Diphenylphosphoryl)butanoic acid is unique due to the combination of the diphenylphosphoryl group and the butanoic acid backbone, which imparts specific chemical properties and reactivity. This makes it a valuable compound for targeted applications in research and industry.
Properties
IUPAC Name |
4-diphenylphosphorylbutanoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17O3P/c17-16(18)12-7-13-20(19,14-8-3-1-4-9-14)15-10-5-2-6-11-15/h1-6,8-11H,7,12-13H2,(H,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOANBYYFJGONTF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(=O)(CCCC(=O)O)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17O3P | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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